The compound 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a synthetic organic molecule notable for its potential applications in medicinal chemistry. It features a complex structure that incorporates a methanesulfonyl group and a piperidine moiety, which are often associated with biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 378.56 g/mol.
This compound is primarily sourced from chemical suppliers and research institutions focusing on pharmaceutical development. It may also be referenced in databases like the Human Metabolome Database and PubChem, which catalog various chemical compounds and their properties.
Chemically, this compound can be classified as an amide due to the presence of the propanamide functional group. It also contains aromatic rings and heterocycles, indicating its potential for interactions in biological systems.
The synthesis of 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide typically involves multi-step organic reactions, including:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and purification steps like chromatography to obtain the desired purity level.
The molecular structure of this compound consists of a central propanamide backbone linked to a methanesulfonyl phenyl group and a piperidine derivative. The presence of multiple functional groups allows for diverse interactions with biological targets.
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=CC=C2C(=O)C(C)NInChI=1S/C20H26N2O2S/c1-14(2)19-12-15(10-17(19)21)22(23)18-11-13-24-20(18)25/h10-13H,14H2,1-9H3,(H,21,23)The compound may undergo various chemical reactions including:
Reactions involving this compound should be conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and product identification.
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes or receptors. The methanesulfonyl group may enhance solubility and bioavailability, while the piperidine structure could facilitate binding to target sites.
While specific data on the mechanism of action for this exact compound may not be extensively documented, similar compounds have been shown to exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease pathways.
This compound has potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1